molecular formula C11H12F3N B13689774 1-[2-(Trifluoromethyl)benzyl]azetidine

1-[2-(Trifluoromethyl)benzyl]azetidine

Cat. No.: B13689774
M. Wt: 215.21 g/mol
InChI Key: UPIRTMGKDKMTPB-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]azetidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a four-membered saturated ring that introduces structural constraint and is recognized as a valuable pharmacophore in the development of bioactive molecules . This particular derivative features a benzyl group at the nitrogen atom, which is further functionalized with a trifluoromethyl group at the ortho position. The presence of the trifluoromethyl group is a common strategy in modern drug design, as it can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity . Azetidine-based compounds are increasingly being explored for their therapeutic potential. Recent research highlights a series of azetidine derivatives that demonstrate potent bactericidal activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) strains, by interfering with cell envelope biogenesis and mycolic acid biosynthesis . Furthermore, azetidine rings are key components in synthetic building blocks for constructing heterocyclic amino acids and conformationally restricted peptides, serving as isosteres for natural amino acids like proline . The reactivity of the azetidine ring also allows for further functionalization; for instance, it can be quaternized to form azetidinium ions, which are highly useful intermediates for regioselective ring-opening reactions with various nucleophiles, providing diverse functionalized amine products . This compound is supplied as a research chemical. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-5-2-1-4-9(10)8-15-6-3-7-15/h1-2,4-5H,3,6-8H2

InChI Key

UPIRTMGKDKMTPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Trifluoromethyl Benzyl Azetidine and Analogous Structures

Direct and Indirect Approaches to Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring can be broadly categorized into methods that construct the ring through cyclization of acyclic precursors and those that modify existing ring systems through expansion or rearrangement.

Cyclization Reactions of Precursor Substrates

The most common strategy for synthesizing azetidines involves the intramolecular cyclization of a linear substrate, typically through the formation of a carbon-nitrogen bond. acs.org This approach encompasses several distinct methods, including the cyclization of amino alcohols and their derivatives, base-induced ring closures, and electrophile-mediated cyclizations.

The intramolecular SN2 reaction is a cornerstone of azetidine synthesis. nih.gov This method typically involves a γ-amino alcohol or a related substrate where the hydroxyl group is converted into a better leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the four-membered ring. nih.govmagtech.com.cn

A versatile approach involves the activation of γ-amino alcohols, which avoids the use of toxic reagents and is compatible with a wide range of functional groups. This has been successfully applied to the synthesis of various protected azetidines. organic-chemistry.org Another powerful method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This reaction proceeds with high regioselectivity to afford 3-hydroxyazetidines in high yields, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org The cyclization is believed to occur via a C3-selective intramolecular attack of the amine on the epoxide ring. nih.gov

Substrate TypeCatalyst/ReagentProductKey Features
γ-Amino alcoholActivating agents (e.g., MsCl, TsCl)Substituted AzetidineFormation of a good leaving group prior to cyclization. nih.gov
cis-3,4-Epoxy amineLa(OTf)₃3-HydroxyazetidineHigh regioselectivity and yield; tolerance of sensitive functional groups. nih.govfrontiersin.org

Base-induced ring closure is a common and effective strategy for synthesizing azetidines, particularly those containing electron-withdrawing groups like trifluoromethyl (CF₃). A convenient synthesis for 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate. nih.gov The process involves a sequence of imination, hydride reduction to the corresponding amino alcohol, chlorination of the alcohol to form a γ-chloroamine, and finally, a base-induced ring closure to yield the desired azetidine. nih.gov This intramolecular nucleophilic substitution of the γ-chloro-(trifluoromethyl)amine is a straightforward route for forming the C4-N bond of the azetidine ring. nih.govresearchgate.net

Another innovative approach involves a cascade trifluoromethylation/cyclization of N-allyl ynamides. rsc.org This method provides access to complex azetidine-fused tricyclic compounds under mild conditions and represents a rare example of a 4-exo-dig radical cyclization. rsc.org

Starting MaterialKey StepsBaseProduct Type
Ethyl 4,4,4-trifluoroacetoacetateImination, reduction, chlorination, cyclizationNot specified in abstract1-Alkyl-2-(trifluoromethyl)azetidine nih.gov
γ-Chloro-(trifluoromethyl)aminesIntramolecular nucleophilic substitutionNot specified in abstract2-(Trifluoromethyl)azetidine nih.govresearchgate.net
N-Allyl sulfonylynamidesCascade trifluoromethylation/cyclizationNot specified in abstractAzetidine-fused tricyclic compounds rsc.org

Iodine-mediated cyclization of homoallylic amines provides a mild and stereoselective method for the synthesis of functionalized azetidines. rsc.orgrsc.org Treating a homoallylic amine with iodine and a mild base like sodium hydrogen carbonate at room temperature leads to the formation of 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.net This reaction proceeds via a 4-exo-tet ring closure. bham.ac.uk

The reaction conditions are critical; for instance, reacting N-benzyl-1-phenylbut-3-en-1-amine with iodine at 20 °C yields the cis-azetidine product stereoselectively. rsc.org However, a slight increase in temperature to 50 °C can cause the initially formed azetidine to isomerize, leading to the formation of a 3-iodopyrrolidine (B174656) derivative instead. rsc.orgrsc.org This thermal isomerization highlights the thermodynamic instability of some azetidine intermediates. rsc.orgresearchgate.net The resulting iodomethyl azetidines are versatile intermediates that can be further functionalized by reaction with various nucleophiles. rsc.orgrsc.org

Homoallylic Amine SubstrateReagentsTemperatureProductYield
N-benzyl-1-phenylbut-3-en-1-amineI₂, NaHCO₃, MeCN20 °Ccis-1-benzyl-2-(iodomethyl)-4-phenylazetidine96% rsc.org
N-benzyl-1-phenylbut-3-en-1-amineI₂, NaHCO₃, MeCN50 °Ccis-3-iodo-1-benzyl-4-phenylpyrrolidine82% rsc.org

Ring Expansion and Rearrangement Strategies

An alternative to de novo ring construction is the expansion of smaller, pre-existing rings. Aziridines, as highly strained three-membered rings, are common precursors for these transformations.

The ring expansion of aziridines to azetidines offers a powerful synthetic route. One such strategy involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide. This one-pot reaction, often facilitated by microwave irradiation, provides a general and efficient method for synthesizing 1-arenesulfonylazetidines. organic-chemistry.org

For trifluoromethylated analogues, a relevant strategy begins with the regioselective ring-opening of a CF₃-substituted aziridine. nih.gov For example, the reaction of a CF₃-aziridine with potassium phenoxide can yield a sulfonamide intermediate, which, upon activation of the alcohol as a tosylate, undergoes intramolecular nucleophilic substitution by the sulfonamide anion to form the azetidine ring. nih.gov This sequence effectively transforms a three-membered ring into a four-membered one while incorporating the desired trifluoromethyl group. nih.govresearchgate.net

Aziridine PrecursorReagent/MethodIntermediateProduct
N-ArenesulfonylaziridineDimethylsulfoxonium methylideAziridinium ylide (proposed)1-Arenesulfonylazetidine organic-chemistry.org
CF₃-Aziridine1. Potassium phenoxide (ring opening) 2. TsCl, Base (cyclization)γ-Amino alcohol derivative2-(Trifluoromethyl)azetidine derivative nih.gov
Reduction and Derivatization of Azetidin-2-ones (β-Lactams)

One of the classical and most convenient approaches for the chemoselective synthesis of the azetidine core involves the reduction of azetidin-2-ones, commonly known as β-lactams. rsc.org This method transforms the carbonyl group of the lactam into a methylene (B1212753) group, yielding the saturated azetidine ring.

Various reducing agents can be employed for this transformation, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being prominent examples. rsc.org However, the choice of reducing agent is critical, as the inherent strain of the four-membered ring makes it susceptible to undesired ring-opening, particularly when electron-rich substituents are present on the azetidine nucleus. rsc.org A milder approach developed by Kumar et al. utilizes sodium borohydride (B1222165) (NaBH₄) for the diastereoselective reduction of C-3 functionalized azetidin-2-ones, providing a pathway to 2,3-disubstituted 1-arylazetidines. rsc.org

The general transformation can be summarized as follows:

Azetidin-2-one (β-Lactam) + Reducing Agent → Azetidine

While this method is foundational, the synthesis of trifluoromethylated azetidines often relies on starting with precursors that already contain the trifluoromethyl group. For instance, (trifluoromethyl)azetidinones can be synthesized through the cyclization of β-amino-β-trifluoromethyl esters, which are then reduced to the corresponding 2-(trifluoromethyl)azetidines. nih.gov

Table 1: Comparison of Reducing Agents for β-Lactam Reduction

Reducing AgentTypical ConditionsAdvantagesPotential Issues
LiAlH₄ (Lithium aluminum hydride)Anhydrous ether or THFPowerful reducing agentCan lead to ring cleavage
DIBAL-H (Diisobutylaluminium hydride)Toluene or CH₂Cl₂ at low temp.More selective than LiAlH₄Ring-opening with certain substrates rsc.org
NaBH₄ (Sodium borohydride)Methanol or EthanolMild, diastereoselective for some substrates rsc.orgLess reactive, may require activated lactams

Strain-Release Processes from Bicyclic Systems

Modern synthetic chemistry has increasingly turned to strain-release strategies to construct complex molecules. This approach harnesses the high ring strain of bicyclic precursors to drive the formation of the desired products. acs.org For azetidine synthesis, 1-azabicyclo[1.1.0]butanes (ABBs) are exceptionally useful and versatile intermediates. arkat-usa.orgrsc.org

Utilizing 1-Azabicyclo[1.1.0]butanes for Azetidine Formation

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as precursors for 1,3-disubstituted azetidines. rsc.org Their reactivity is characterized by the cleavage of the central, highly strained C–N bond, which allows for the simultaneous introduction of two different functional groups at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.org This dual functionalization is a powerful tool for rapidly building molecular complexity. chemrxiv.org

The process is initiated by reacting the ABB with an electrophile and a nucleophile. chemrxiv.org Recent advancements have demonstrated that this strain-release functionalization can be achieved under mild conditions, including visible-light-driven photocatalysis, to generate densely functionalized azetidines. chemrxiv.org For example, a radical strain-release (RSR) process can be initiated where radical intermediates are intercepted by the ABB, leading to difunctionalized azetidines in a single step. researchgate.net

Alkylation Reactions with Organometallic Reagents

A particularly effective method for the functionalization of ABBs involves their direct alkylation with organometallic reagents. organic-chemistry.org A general and rapid protocol for preparing bis-functionalized azetidines utilizes the reaction of an ABB with organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), in the presence of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst. organic-chemistry.orgnih.govacs.org

This copper-catalyzed method is notable for its broad scope, tolerating a wide range of nucleophiles, including primary, secondary, and tertiary alkyl groups, as well as vinyl, allyl, and benzylic Grignard reagents, all of which provide good yields. organic-chemistry.org This approach allows for the direct installation of a benzyl (B1604629) group at the 3-position of the azetidine ring, which is a key structural feature of the target compound. The subsequent N-functionalization would complete the synthesis.

Table 2: Examples of Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

Organometallic Reagent (Nucleophile)ElectrophileProduct TypeReference
Alkyl Grignard ReagentN-Protecting Group (e.g., Boc, Benzoyl)3-Alkyl-azetidine organic-chemistry.org
Benzyl Grignard ReagentN-Protecting Group (e.g., Boc, Benzoyl)3-Benzyl-azetidine organic-chemistry.orgnih.gov
Vinyl Grignard ReagentN-Protecting Group (e.g., Boc, Benzoyl)3-Vinyl-azetidine organic-chemistry.org
Organolithium ReagentBoronic EsterAzetidinyl Boronic Ester acs.org

Regioselective and Stereoselective Synthetic Pathways to Azetidines

Controlling the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the azetidine ring is crucial for its application in fields like medicinal chemistry.

Control of Substitution Patterns During Ring Formation

The substitution pattern of the final azetidine product is largely determined by the synthetic route and the precursors used. In strain-release reactions of 1-azabicyclo[1.1.0]butanes, the regioselectivity is inherent to the process, yielding 1,3-disubstituted products. arkat-usa.org The nucleophile adds to the C3 position, while the nitrogen atom (N1) can be functionalized by an electrophile.

For example, the modular synthesis developed by Aggarwal and coworkers involves trapping lithiated ABB with a boronic ester. acs.org Subsequent N-protonation and a 1,2-migration lead to a 3-substituted azetidinyl boronic ester, demonstrating precise control over the substitution pattern. acs.org Similarly, the copper-catalyzed alkylation of ABBs with organometallic reagents predictably installs the alkyl group from the organometallic reagent at the C3 position. organic-chemistry.org

Diastereoselective and Enantioselective Syntheses of Trifluoromethylated Azetidine Derivatives

Achieving stereocontrol in the synthesis of complex azetidines, especially those containing stereocenters, is a significant challenge. acs.org This is particularly relevant for trifluoromethylated azetidines, where the orientation of the CF₃ group relative to other substituents can dramatically impact biological activity.

Diastereoselective Synthesis: Diastereoselectivity can be achieved when a new stereocenter is formed in a molecule that already contains a stereocenter. In the context of azetidine synthesis, this is often accomplished by using chiral starting materials or auxiliaries. For instance, the synthesis of 2-(trifluoromethyl)azetidines can be achieved via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov The subsequent strain-release ring-opening of these bicyclic intermediates proceeds with retention of stereochemistry, providing access to diastereomerically enriched 2,3-disubstituted azetidines. nih.gov Iodine-mediated cyclization of specific homoallyl amines has also been shown to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov

Enantioselective Synthesis: Enantioselective methods create a specific enantiomer of a chiral product from an achiral or racemic starting material, often through the use of a chiral catalyst. Phase-transfer catalysis using novel chiral catalysts has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov While not a direct synthesis of the target molecule, this demonstrates a powerful strategy for controlling stereochemistry during C-C bond formation to create the azetidine ring. nih.gov Another advanced method is the copper-catalyzed enantioselective difunctionalization of azetines, which installs two different groups across the double bond to create chiral 2,3-disubstituted azetidines with two new stereogenic centers. acs.org Such catalytic asymmetric methods are highly desirable for producing enantioenriched azetidines for pharmaceutical applications. acs.orgnih.gov

Introduction of the Trifluoromethylbenzyl Moiety and Other Fluorinated Substituents

The incorporation of fluorinated groups, such as the trifluoromethyl moiety, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Consequently, robust methods for introducing these groups onto an azetidine scaffold are crucial.

The most direct methods for synthesizing 1-[2-(Trifluoromethyl)benzyl]azetidine involve creating the bond between the azetidine nitrogen and the benzyl group. Two primary strategies for this N-functionalization are N-alkylation and reductive amination.

N-Alkylation: This classical approach involves the reaction of an azetidine or a suitable precursor with a benzyl halide, such as 2-(trifluoromethyl)benzyl bromide. In a related example, the α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been demonstrated. Treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) followed by benzyl bromide resulted in the α-benzylated product in 72% yield. This highlights a strategy for creating C-C bonds adjacent to the ring nitrogen, which can be adapted for N-alkylation.

Reductive Amination: A highly effective and common method for forming C-N bonds is reductive amination. This strategy can be employed to synthesize the target compound by reacting azetidine with 2-(trifluoromethyl)benzaldehyde (B1295035) in the presence of a reducing agent. A similar approach has been successfully used to prepare related N-benzylated compounds, where reductive amination with a trifluoromethylated benzaldehyde (B42025) was accomplished using a mixture of zinc chloride (ZnCl₂) and sodium cyanoborohydride (NaBH₃CN), affording the N-benzylated product in good yield. This method is advantageous due to the wide availability of substituted benzaldehydes.

MethodReactantsKey ReagentsSignificance
N-AlkylationAzetidine Precursor + Benzyl HalideBase (e.g., LDA)Direct formation of C-N bond; versatile for various substituted benzyl groups.
Reductive AminationAzetidine + Substituted BenzaldehydeReducing Agent (e.g., NaBH₃CN), Lewis Acid (e.g., ZnCl₂)High efficiency and compatibility with a broad range of aldehydes.

An alternative to direct N-benzylation is the construction of the azetidine ring from precursors that already contain the trifluoromethylphenyl group. This approach is particularly useful for synthesizing analogues where the fluorinated moiety is attached to the carbon framework of the azetidine ring.

One prominent strategy involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. A convenient synthesis for 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate. The process proceeds through imination, hydride reduction to the corresponding γ-amino alcohol, chlorination of the alcohol, and subsequent base-induced ring closure to form the azetidine ring. This multi-step sequence effectively integrates the trifluoromethyl group at the C2 position of the heterocycle.

Another advanced methodology relies on the strain-release reactions of highly strained intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These ABBs, which can be synthesized via cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo ring-opening reactions with various reagents. For example, reaction with benzyl chloroformate or trifluoroacetic anhydride (B1165640) can produce diversely substituted 3-chloroazetidines or azetidin-3-ols, respectively, all bearing a trifluoromethyl group at the C2 position. Furthermore, palladium-catalyzed hydrogenolysis of these ABB intermediates provides a pathway to cis-2,3-disubstituted azetidines.

StrategyStarting Material ExampleKey TransformationResulting Structure
Intramolecular CyclizationEthyl 4,4,4-trifluoroacetoacetateBase-induced ring closure of a γ-chloro-β-(trifluoromethyl)amine2-(Trifluoromethyl)azetidine
Strain-Release Reaction2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneRing-opening with electrophiles (e.g., benzyl chloroformate)Functionalized 2-(trifluoromethyl)azetidines

Catalytic Methods in Azetidine Synthesis

Catalysis, particularly by transition metals, offers powerful and efficient routes to the azetidine core by facilitating the formation of the strained four-membered ring through C-N bond coupling.

Palladium catalysis is a cornerstone of modern synthetic chemistry for forming C-N bonds. One of the most significant advances in azetidine synthesis is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgorganic-chemistry.orgnih.govpsu.edu This method allows for the direct conversion of a γ-C–H bond in an amine substrate into a C–N bond to form the azetidine ring. organic-chemistry.org The reaction typically requires an N-protecting group, such as picolinamide (B142947) (PA), which also acts as a directing group. acs.orgnih.gov The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and is notable for its low catalyst loading, use of inexpensive reagents, and mild operating conditions. organic-chemistry.orgnih.gov This strategy has been successfully applied to synthesize a variety of azetidines with high diastereoselectivity. organic-chemistry.org

Another palladium-catalyzed approach is the aza-Wacker-type cyclization. nih.govresearchgate.netnsf.gov This transformation involves the intramolecular, oxidative amination of an olefin. For instance, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles. nih.govrsc.org The reaction forges a new C–N bond using oxygen as the terminal oxidant under mild conditions, demonstrating the versatility of palladium catalysis in constructing complex nitrogen-containing heterocycles. nih.gov

Copper catalysts provide an economical and effective alternative for azetidine synthesis. A notable development is the photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes, which constitutes a formal [3+1] cyclization. the-innovation.orgresearchgate.netnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. nih.gov This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.gov This method is powerful for creating sterically congested azetidines with vicinal tertiary or even quaternary centers. nih.gov

Another innovative copper-catalyzed approach is the photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction proceeds with high regioselectivity, converting readily available ynamides into highly functionalized azetidines using a heteroleptic copper-based photoredox catalyst. nih.gov Copper(I) salts have also been shown to catalyze the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones through a tandem organic-chemistry.orgthe-innovation.org-rearrangement and 4π-electrocyclization cascade. acs.org These methods showcase the growing importance of copper catalysis in accessing the strained azetidine ring system through novel C-N bond-forming pathways. nih.govacs.org

Ring-Opening Reactions of the Azetidine Core

Nucleophilic Attack and Strain-Release Mechanisms

The neutral azetidine ring is relatively stable and generally requires activation to undergo ring-opening reactions. nih.govnih.gov The primary mechanism for cleavage is nucleophilic attack at one of the ring carbons adjacent to the nitrogen atom (α-carbons). This process is driven by the release of the inherent ring strain associated with the four-membered ring. beilstein-journals.org

The most effective strategy to facilitate this nucleophilic attack is to enhance the leaving group ability of the azetidine nitrogen. This is achieved by converting the tertiary amine into a quaternary azetidinium salt. nih.govnih.govnih.gov Protonation of the nitrogen under acidic conditions or alkylation/acylation to form a positively charged azetidinium ion makes the nitrogen atom an excellent leaving group, thereby activating the α-carbons toward an SN2-type reaction. nih.govnih.govacs.org The subsequent attack by a nucleophile leads to the cleavage of a carbon-nitrogen bond, relieving the ring strain and forming a stable, acyclic γ-substituted propyl-amine derivative. nih.govacs.org

Regiospecific Ring Opening of Azetidinium Intermediates by Diverse Nucleophiles

The ring-opening of unsymmetrically substituted azetidinium ions can, in principle, occur at either of the two α-carbons (the C2 or C4 position). The regioselectivity of this attack is a critical aspect of its synthetic utility and is influenced by steric hindrance, the electronic nature of substituents on the ring, and the nature of the attacking nucleophile. nih.govnih.gov

In the case of azetidines analogous to the title compound, such as 1-alkyl-2-(trifluoromethyl)azetidines, a remarkable degree of regioselectivity is observed. nih.govacs.org The presence of the sterically demanding and strongly electron-withdrawing trifluoromethyl (CF₃) group at the C2 position directs nucleophilic attack almost exclusively to the less sterically hindered C4 position. nih.govacs.org Upon quaternization of the nitrogen atom, the resulting azetidinium intermediate readily undergoes regiospecific ring-opening at C4 when treated with a wide range of nucleophiles. nih.govacs.org This clear difference in reactivity highlights the controlling influence of the C2-substituent, as azetidines bearing other types of electron-withdrawing groups at C2 can exhibit different regiochemical outcomes. nih.govacs.org

Reactions with Oxygen, Nitrogen, Carbon, Sulfur, and Halogen Nucleophiles

The quaternized intermediates of 2-(trifluoromethyl)azetidines have been shown to react efficiently with a broad spectrum of nucleophiles, consistently resulting in ring-opening at the C4 position. This provides a versatile synthetic route to a variety of α-(trifluoromethyl)amines. nih.govacs.org

Oxygen Nucleophiles: Reactions with alkoxides (e.g., from methanol) or carboxylates (e.g., acetic acid) proceed smoothly to yield the corresponding γ-alkoxy or γ-acyloxy amines. nih.govacs.org

Nitrogen Nucleophiles: Amine-based nucleophiles, such as piperidine, and the azide (B81097) anion readily attack the C4 carbon to form γ-diamino compounds or γ-azido amines, respectively. nih.govacs.org

Carbon Nucleophiles: Cyanide ions, typically from sodium or potassium cyanide, are effective carbon nucleophiles for this transformation, leading to the formation of γ-cyano amines, which are valuable synthetic precursors. nih.govacs.orgresearchgate.net

Sulfur Nucleophiles: Thiolate anions, such as sodium thiophenolate, are powerful nucleophiles that readily open the azetidinium ring to produce γ-thioether substituted amines. nih.govacs.org The high nucleophilicity of sulfur makes this reaction particularly efficient. libretexts.orgmasterorganicchemistry.comchemistrysteps.commsu.edu

Halogen Nucleophiles: Halide ions, including bromide and iodide, serve as effective nucleophiles, yielding the corresponding γ-haloamines. nih.govacs.org

The table below summarizes the regiospecific ring-opening reactions of a quaternized 1-benzyl-2-(trifluoromethyl)azetidinium salt with various nucleophiles, illustrating the synthetic utility of this methodology.

Nucleophile TypeReagent ExampleResulting Functional Group at γ-PositionProduct Class
OxygenMethanol (CH₃OH)-OCH₃ (Methoxy)γ-Alkoxy Amine
NitrogenSodium Azide (NaN₃)-N₃ (Azido)γ-Azido Amine
CarbonSodium Cyanide (NaCN)-CN (Cyano)γ-Cyano Amine
SulfurSodium Thiophenolate (NaSPh)-SPh (Phenylthio)γ-Thioether Amine
HalogenSodium Bromide (NaBr)-Br (Bromo)γ-Bromo Amine

Intramolecular Transformations Involving Azetidine Ring Cleavage

In addition to intermolecular reactions, the azetidine ring can be opened via intramolecular nucleophilic attack. If a substituent on the azetidine nitrogen or the ring itself contains a nucleophilic moiety, it can attack one of the α-carbons, leading to ring cleavage and the formation of a new, often larger, heterocyclic system. rsc.orgnih.gov

A notable example involves the acid-mediated decomposition of N-substituted azetidines bearing a pendant amide group. nih.govacs.org Under acidic conditions, the azetidine nitrogen is protonated, activating the ring for nucleophilic attack. The oxygen atom of the nearby amide can then act as an intramolecular nucleophile, attacking an α-carbon of the azetidine. This leads to the cleavage of the C-N bond and a cascade of rearrangements, ultimately resulting in the formation of more stable structures like lactams. nih.gov The rate of such intramolecular decompositions is highly dependent on factors such as the length of the chain connecting the nucleophile to the azetidine ring and the basicity of the azetidine nitrogen. nih.gov

Functionalization and Derivatization Reactions at the Nitrogen Center of Azetidines

Quaternization Strategies for Enhanced Reactivity

As established, the tertiary nitrogen of an N-substituted azetidine is not a sufficiently good leaving group to facilitate ring-opening by most nucleophiles under neutral conditions. Therefore, activation of the nitrogen center is a prerequisite for most ring-cleavage reactions. nih.govnih.govacs.org Quaternization is the primary strategy to achieve this activation.

The process involves the reaction of the azetidine with an alkylating or acylating agent to form a quaternary azetidinium salt. nih.gov Common alkylating agents include highly reactive electrophiles like methyl trifluoromethanesulfonate or methyl iodide. researchgate.net Acylating agents such as acyl halides can also be used. This transformation converts the neutral nitrogen atom into a positively charged, tetra-substituted ammonium (B1175870) species. This positive charge strongly withdraws electron density from the adjacent ring carbons, making them significantly more electrophilic and highly susceptible to nucleophilic attack. nih.govacs.org The resulting ammonium moiety is an excellent leaving group, which allows the SN2 reaction to proceed, driven by the release of ring strain. acs.org Even simple protonation with a Brønsted acid can be sufficient to activate the ring, as seen in acid-mediated intramolecular cyclizations. nih.govacs.orgacs.org This fundamental strategy of quaternization underpins the vast majority of the ring-opening chemistry of azetidines.

Acylation and Other N-Substitutions on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with a variety of electrophiles. libretexts.org N-substitution reactions, particularly acylations, are fundamental transformations for modifying the properties of azetidine-containing compounds. The acylation of 1-substituted azetidines, such as this compound, typically proceeds through a nucleophilic addition-elimination mechanism when reacting with acylating agents like acyl chlorides. chemguide.co.ukchemistrysteps.com

In this two-stage process, the azetidine nitrogen first attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the chloride leaving group and forming a protonated N-acylazetidinium species. A base, such as triethylamine (B128534) or even an excess of the starting azetidine, then deprotonates this species to yield the final, stable N-acylazetidine product. chemguide.co.ukacs.org

The general reaction for the acylation of a 1-substituted azetidine can be summarized as follows: Reactant 1: 1-Substituted Azetidine Reactant 2: Acyl Chloride Condition: Base (e.g., Triethylamine) Product: N-Acyl-1-substituted Azetidine

Due to the inherent ring strain of the four-membered ring and the pyramidal geometry of the amide nitrogen, the resulting N-acylazetidines are notably stable intermediates, which can be isolated or used for further synthetic manipulations. rsc.org The reaction conditions for these transformations are generally mild, though the specific choice of solvent and base can be optimized to improve yields and reaction times. acs.org

Table 1: Representative Conditions for N-Acylation of Azetidines and Related Amines
Acylating AgentBaseSolventTypical ConditionsReference
Acyl Chlorides (e.g., Benzoyl chloride)Triethylamine (Et3N)Dichloromethane (CH2Cl2), Tetrahydrofuran (THF)0 °C to room temperature chemistrysteps.comacs.org
Acid Anhydrides (e.g., Acetic anhydride)Pyridine or NoneNone or Aprotic SolventsRoom temperature to gentle heating researchgate.net
N-AcylbenzotriazolesNone (Base-free)VariousMild conditions, short reaction times organic-chemistry.org

Influence of the Trifluoromethylbenzyl Substituent on Azetidine Reactivity

The nature of the substituent on the azetidine nitrogen plays a critical role in dictating the ring's reactivity. In the case of this compound, the substituent influences the nucleophilicity of the nitrogen atom through a combination of electronic and steric effects.

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov When positioned on the benzyl ring, its electron-withdrawing nature is transmitted through the aromatic system and the benzylic carbon to the azetidine nitrogen. This inductive effect decreases the electron density on the nitrogen atom.

A lower electron density reduces the nitrogen's basicity and, consequently, its nucleophilicity. masterorganicchemistry.com Studies on simple amines have shown that electron-withdrawing groups can decrease nucleophilicity by several orders of magnitude. For instance, 2,2,2-trifluoroethylamine (B1214592) is approximately 100,000 times less nucleophilic than ethylamine. masterorganicchemistry.com Therefore, this compound is expected to be a significantly weaker nucleophile than its non-fluorinated analog, 1-benzylazetidine. This reduced nucleophilicity leads to slower reaction rates in N-substitution reactions, such as acylation, requiring potentially harsher conditions or longer reaction times to achieve comparable yields.

Beyond electronics, the placement of the trifluoromethyl group at the ortho position (C2) of the benzyl ring introduces significant steric hindrance around the azetidine nitrogen. quora.comyoutube.com This steric bulk physically obstructs the trajectory of incoming electrophiles, making it more difficult for them to approach and react with the nitrogen's lone pair of electrons.

This phenomenon, often referred to as the "ortho effect," is known to decrease the basicity and reactivity of ortho-substituted anilines and benzoic acids. quora.comwikipedia.org In the context of this compound, the bulky CF₃ group shields the nitrogen atom, creating a sterically congested environment. This hindrance raises the activation energy of the transition state for N-substitution reactions, thereby reducing the reaction rate. quora.com In contrast, a substituent at the para position, as in 1-[4-(Trifluoromethyl)benzyl]azetidine, would exert a similar electronic effect but would not cause significant steric hindrance at the reaction center. This distinction allows for the isolation of steric effects from electronic ones when comparing the reactivity of the isomers.

Table 2: Predicted Relative Reactivity of Substituted 1-Benzylazetidines in N-Acylation
CompoundElectronic Effect of SubstituentSteric HindrancePredicted Relative Rate
1-BenzylazetidineNeutral (Reference)LowFastest
1-[4-(Trifluoromethyl)benzyl]azetidineStrongly Electron-WithdrawingLowIntermediate
This compoundStrongly Electron-WithdrawingHighSlowest

Mechanistic Investigations through Reaction Pathway Analysis

Understanding the detailed reaction pathways, including the structures of intermediates and transition states, is crucial for rationalizing and predicting the reactivity of azetidine derivatives.

Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving azetidines. nih.govfrontiersin.orgnih.gov These methods allow for the characterization of high-energy, transient species like transition states and reaction intermediates that are often difficult or impossible to observe experimentally.

For the N-acylation of this compound, the reaction proceeds through a tetrahedral intermediate following the initial nucleophilic attack. chemguide.co.uk The geometry and stability of the transition state leading to this intermediate are heavily influenced by the steric and electronic properties of the N-substituent. The bulky 2-(trifluoromethyl)benzyl group would likely force the incoming acylating agent to approach the nitrogen lone pair from a specific, less-hindered trajectory, thereby influencing the conformational geometry of the transition state.

While specific computational studies on this exact molecule are not prevalent, mechanistic investigations of related azetidine reactions provide valuable insights. For example, in cycloaddition reactions, the stereochemical outcome is often dictated by the preference for a specific transition state geometry, such as an endo transition state. nih.gov Similarly, DFT studies on the ring-opening of N-acyl azetidines have helped to understand how ring strain and nitrogen atom pyramidalization contribute to the stability of reaction intermediates. rsc.orgnih.gov

Kinetic studies provide quantitative data on reaction rates, offering a powerful means to validate mechanistic hypotheses derived from structural and computational analysis. The rate of N-substitution on the azetidine nitrogen is directly proportional to its nucleophilicity.

Quantitative scales of nucleophilicity, such as Mayr's nucleophilicity parameters, have been developed to predict reaction rates. masterorganicchemistry.com These scales consistently show that both steric bulk and electron-withdrawing substituents significantly reduce the nucleophilicity parameter (N) of an amine, leading to slower reaction rates. masterorganicchemistry.comresearchgate.net

For this compound, the combined electron-withdrawing and sterically hindering effects of the substituent would result in a much lower rate of N-acylation compared to 1-benzylazetidine. Kinetic experiments comparing the reaction rates of ortho-, meta-, and para-substituted 1-(trifluoromethylbenzyl)azetidines would allow for a clear deconvolution of these contributing factors. It is predicted that the reaction rate would follow the trend: para > meta >> ortho, reflecting the dominant role of steric hindrance in the ortho-isomer.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 2 Trifluoromethyl Benzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to ascertain the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 1-[2-(trifluoromethyl)benzyl]azetidine would exhibit characteristic signals for the protons of the azetidine (B1206935) ring and the 2-(trifluoromethyl)benzyl group.

The protons on the four-membered azetidine ring are expected to show distinct signals. The two pairs of methylene (B1212753) protons (at C2/C4 and C3) would likely appear as multiplets due to geminal and vicinal coupling. Specifically, the protons at C2 and C4, being adjacent to the nitrogen atom, would be deshielded and are predicted to resonate as a triplet. The protons at C3 would likely appear as a quintet, coupling with the four adjacent protons on C2 and C4.

The benzylic protons (CH₂) will appear as a singlet, as they have no adjacent protons to couple with. The aromatic protons of the benzene (B151609) ring will show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7 - 7.3 m 4H Ar-H
~3.8 s 2H Ar-CH ₂-N
~3.4 t 4H N-CH ₂ (azetidine)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals for each carbon atom are expected.

The trifluoromethyl (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the CF₃ group showing a characteristic shift. The benzylic carbon and the azetidine ring carbons will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~138 Quaternary Ar-C
~132 - 126 Ar-C H
~125 (q) Ar-C -CF₃
~124 (q) -C F₃
~62 Ar-C H₂-N
~55 N-C H₂ (azetidine)

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would be particularly useful in confirming the coupling between the C2/C4 and C3 protons of the azetidine ring. Cross-peaks would be expected between the signals assigned to these protons, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~55 ppm, confirming the N-CH₂ assignment in the azetidine ring. Similarly, the aromatic proton signals would correlate with their respective aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the molecular weight of the compound. For this compound (C₁₁H₁₂F₃N), the expected monoisotopic mass of the neutral molecule is approximately 215.0922 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 216.0999.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of an ion. For the [M+H]⁺ ion of this compound, HRMS would be able to confirm the elemental formula C₁₁H₁₃F₃N⁺.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the benzylic C-N bond: This would result in the formation of a stable 2-(trifluoromethyl)benzyl cation (m/z 159.0367) and a neutral azetidine radical. This is often a dominant fragmentation pathway for N-benzyl compounds.

Fragmentation of the azetidine ring: The four-membered ring can undergo cleavage to produce smaller fragment ions, providing further confirmation of the azetidine moiety.

By combining the data from these advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is exceptionally suited for confirming the molecular identity and assessing the purity of this compound.

In a typical LC-MS analysis, the compound is first passed through a chromatography column (often a reverse-phase C18 column) where it separates from any impurities or synthesis byproducts. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion.

The detection of a primary ion peak corresponding to the calculated molecular weight of the protonated molecule provides strong evidence for the compound's identity. For this compound, with a molecular formula of C₁₁H₁₂F₃N, the expected m/z value for the [M+H]⁺ ion would be approximately 216.099. The purity is simultaneously assessed from the chromatogram, where a single, sharp peak is indicative of a high-purity sample.

Table 1: LC-MS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₂F₃N
Molecular Weight 215.22 g/mol
Ionization Mode ESI Positive
Expected Ion [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural components. The trifluoromethyl (-CF₃) group typically exhibits strong absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations. Aromatic C-H stretching vibrations from the benzyl (B1604629) group appear above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring and benzyl CH₂ group are found just below 3000 cm⁻¹. The presence of the substituted benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine within the azetidine ring can also be observed, typically in the 1250-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Aromatic Ring C-H Stretch 3100 - 3000
Aliphatic Groups C-H Stretch 2980 - 2850
Aromatic Ring C=C Stretch 1605 - 1450
Trifluoromethyl Group C-F Stretch 1350 - 1100 (strong)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to determining the purity of chemical compounds by separating them from potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical analysis utilizes a reverse-phase method, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

When a sample is injected, components are separated based on their relative affinities for the stationary and mobile phases. The purity of the sample is determined by integrating the area of all peaks detected in the chromatogram (commonly with a UV detector set to a wavelength where the aromatic ring absorbs, e.g., 254 nm). For a highly pure sample, the chromatogram should display a single major peak, with the purity often expressed as the percentage of the main peak's area relative to the total area of all peaks.

Table 3: Representative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for compounds that are volatile or can be made volatile without decomposition. This compound possesses sufficient volatility to be analyzed by GC. The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

A Flame Ionization Detector (FID) is commonly used, which provides high sensitivity for organic compounds. The resulting chromatogram allows for the quantification of purity based on peak area percentages. The method is highly effective for detecting and quantifying volatile organic impurities that may not be resolved by HPLC.

Table 4: Typical Gas Chromatography Parameters

Parameter Condition
Column DB-5 or similar (nonpolar)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that provides quantitative determination of the elemental composition of a compound. It serves as a final, crucial check on the purity and empirical formula of a synthesized molecule. The process involves combusting a small, precise amount of the pure sample under controlled conditions and measuring the amounts of combustion products (CO₂, H₂O, N₂). The fluorine content is typically determined by other methods, such as ion chromatography after combustion and absorption.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂F₃N). A close agreement between the found and calculated values (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and high level of purity.

Table 5: Elemental Analysis Data for C₁₁H₁₂F₃N

Element Theoretical % Found % (Hypothetical)
Carbon (C) 61.39% 61.25%
Hydrogen (H) 5.62% 5.68%
Fluorine (F) 26.48% 26.35%

Computational and Theoretical Studies of 1 2 Trifluoromethyl Benzyl Azetidine

Structure-Reactivity Relationships in Trifluoromethylated Azetidines

The reactivity of azetidine (B1206935) rings is significantly influenced by the nature of the substituent attached to the nitrogen atom. In the case of 1-[2-(Trifluoromethyl)benzyl]azetidine, the trifluoromethylbenzyl group imparts unique electronic and steric characteristics that govern the molecule's chemical behavior.

Electronic and Steric Effects of the Trifluoromethylbenzyl Group on Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has a profound impact on the electronic environment of the entire substituent and, consequently, on the reactivity of the azetidine ring. The strong electron-withdrawing nature of the CF3 group reduces the electron density on the benzyl (B1604629) ring and, through inductive effects, on the benzylic carbon and the nitrogen atom of the azetidine ring. This reduction in electron density decreases the basicity of the nitrogen atom. nih.govugent.be A less basic nitrogen is less likely to participate in acid-base reactions and may exhibit altered nucleophilicity.

Computational studies, such as those employing Density Functional Theory (DFT), can quantify these electronic effects by mapping the molecular electrostatic potential (MEP). For related molecules, MEP analysis has shown electron-deficient regions around the trifluoromethylated phenyl moiety. mdpi.com This electronic pull influences the stability of potential intermediates and transition states in chemical reactions involving the azetidine ring. For instance, in reactions proceeding through an azetidinium ion intermediate, the electron-withdrawing CF3 group can destabilize the positively charged transition state, thereby slowing down the reaction rate. ugent.be

Sterically, the trifluoromethyl group is considered to be bulky, with a size estimated to be between that of an ethyl and an isopropyl group. nih.gov When positioned at the ortho position of the benzyl group, as in this compound, it creates significant steric hindrance around the nitrogen atom and the benzylic position. This steric bulk can impede the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions. For example, in nucleophilic addition or ring-opening reactions, the sterically hindered face of the molecule will be less accessible, directing the incoming nucleophile to the less hindered position. nih.govugent.be This combined electronic and steric influence is crucial in directing the outcome of chemical transformations. ugent.be

PropertyEffect of 2-(Trifluoromethyl)benzyl GroupConsequence on Reactivity
ElectronicStrong electron-withdrawing (-I effect)Decreased basicity of the azetidine nitrogen. nih.govresearchgate.net
ElectronicDestabilization of positive charges in transition statesSlower reaction rates for processes involving cationic intermediates. ugent.be
StericSignificant steric hindrance around the nitrogen atomRegioselective and stereoselective control in reactions. nih.govugent.be
StericImpedes approach of bulky reagentsFavors attack at less hindered positions of the azetidine ring. ugent.be

Ring Strain Analysis and its Impact on Chemical Transformations

Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a primary driver of the reactivity of the azetidine ring, making it susceptible to ring-opening reactions that relieve this strain. rsc.orgresearchwithrutgers.comresearchgate.net

Computational models can be used to analyze the distribution of this strain energy across the bonds of the azetidine ring. The C-N and C-C bonds within the ring are weakened, making them susceptible to cleavage under appropriate conditions. rsc.org Chemical transformations of azetidines often exploit this ring strain. For example, acid-mediated ring-opening reactions can occur where protonation of the nitrogen atom is followed by nucleophilic attack, leading to the cleavage of a C-N bond. nih.govnih.gov The regioselectivity of such ring-opening reactions is influenced by the substituents on the ring and on the nitrogen atom. In the case of this compound, the electronic and steric effects of the substituent would play a critical role in determining which C-N bond is preferentially cleaved. ugent.be

HeterocycleRing Strain (kcal/mol)Impact on Reactivity
Aziridine~27.7Highly reactive, less stable. rsc.org
Azetidine~25.4Moderately reactive, susceptible to strain-releasing ring-opening. rsc.org
Pyrrolidine (B122466)~5.4Relatively unreactive, stable ring. rsc.org

Predictive Modeling for Novel Reactivity and Derivatives of Azetidines

Computational chemistry and machine learning are increasingly powerful tools for predicting the reactivity of molecules and for the rational design of new derivatives. mdpi.comcmu.edu For azetidines, predictive modeling can be employed to explore novel chemical transformations and to design new compounds with desired properties.

By developing computational models, researchers can predict the feasibility and outcomes of reactions. thescience.dev For instance, models based on frontier molecular orbital (FMO) theory can predict the likelihood of a reaction between different substrates by calculating their HOMO and LUMO energies. Such models have been successfully used to predict new reactions for synthesizing azetidines. thescience.dev This approach could be extended to predict the reactivity of this compound with a wide range of reagents, potentially uncovering novel transformations.

Furthermore, quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can be trained on existing datasets of azetidine derivatives to predict their chemical or biological properties. mdpi.com By generating a virtual library of derivatives of this compound with various modifications to the benzyl or azetidine rings, these models could rapidly screen for compounds with enhanced reactivity, specific biological activity, or other desirable characteristics. This in silico screening process can significantly accelerate the discovery of new functional molecules, saving time and resources compared to traditional experimental approaches. mdpi.comthescience.dev For example, predictive models could guide the synthesis of novel azetidine-based compounds for applications in medicinal chemistry by identifying derivatives with optimal electronic and steric properties for interaction with a biological target. nih.gov

Applications of 1 2 Trifluoromethyl Benzyl Azetidine in Complex Chemical Synthesis

Role as a Key Synthetic Building Block

Azetidines are recognized as important heterocyclic scaffolds in medicinal chemistry due to their ability to introduce three-dimensional complexity into molecules, which can improve pharmacokinetic properties. nih.govrsc.org The incorporation of a trifluoromethyl group, a common bioisostere, further enhances the potential of these building blocks in drug discovery. nih.govmedwinpublishers.com

Precursor in Multi-Step Organic Syntheses

1-[2-(Trifluoromethyl)benzyl]azetidine and related substituted azetidines serve as foundational precursors in the synthesis of more complex molecular architectures. rsc.orgresearchgate.net Their stability allows them to be carried through multiple synthetic steps before the azetidine (B1206935) core is modified or used in a key bond-forming reaction. For example, azetidines can be prepared through various methods, including the intramolecular nucleophilic substitution of γ-chloroamines, and then used in subsequent transformations. nih.govacs.org The synthesis of diverse scaffolds often begins with the construction of the core azetidine ring, which is later functionalized or elaborated. nih.gov This approach is central to building libraries of compounds for screening purposes, where the azetidine moiety provides a rigid and defined starting point.

Scaffold for Derivatization and Further Functionalization

The azetidine ring is not merely a passive component; it is a versatile scaffold amenable to further derivatization. beilstein-journals.org The nitrogen atom can be quaternized, and various positions on the ring can be functionalized, allowing for the introduction of diverse substituents. researchgate.netacs.org This functionalization can occur while preserving the four-membered ring, enabling the creation of a family of related compounds from a common azetidine intermediate. For instance, late-stage modification of azetidine-containing macrocyclic peptides has been demonstrated, where the azetidine nitrogen is chemoselectively deprotected and substituted, showcasing the ring's utility as a modifiable scaffold. nih.gov This capacity for derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent ring strain of azetidines can be harnessed to drive reactions that form larger, more complex heterocyclic systems. This strain-release approach is a powerful strategy in organic synthesis. nih.govrsc.org

Construction of Pyrrolidines and Other Azacyclic Ring Systems

Azetidines can serve as precursors to larger azacyclic rings, such as pyrrolidines, through ring-expansion reactions. One documented method involves the transformation of iodomethyl azetidines into pyrrolidines. medwinpublishers.com This process typically involves the initial functionalization of the azetidine ring to install a suitable group (e.g., an iodomethyl group), which then facilitates a rearrangement or ring-opening/closing cascade to form the five-membered pyrrolidine (B122466) ring. medwinpublishers.com This strategy leverages the strain of the four-membered ring to favor the formation of the thermodynamically more stable five-membered ring.

Formation of Fused Heterocycles, including 1,4-Benzodiazepines, via Azetidine Ring Opening

A significant application of azetidine building blocks is in the synthesis of fused heterocyclic systems, such as 1,4-benzodiazepines, which are privileged scaffolds in medicinal chemistry. nih.govnih.gov A developed protocol allows for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives through an intramolecular C–N bond coupling followed by a successive ring-opening of an azetidine intermediate. nih.gov In this approach, a precursor like 1-(2-bromobenzyl)azetidine-2-carboxamide undergoes an intramolecular coupling to form an azetidine-fused benzodiazepine (B76468). nih.gov The strained four-membered azetidine ring of this intermediate can then be opened by various nucleophiles. nih.gov This sequence provides a versatile method for preparing novel and diverse 1,4-benzodiazepine derivatives, which are highly sought after for drug discovery. nih.gov

Table 1: Synthesis of 1,4-Benzodiazepine Derivatives via Azetidine Ring Opening This table illustrates the variety of nucleophiles that can be used to open the azetidine-fused intermediate, leading to diverse 1,4-benzodiazepine products.

NucleophileResulting Functional GroupReference
Sodium Azide (B81097) (NaN₃)Azide nih.gov
Potassium Cyanide (KCN)Cyanide nih.gov
Sodium Thiophenolate (PhSNa)Phenylthioether nih.gov
Methyl Chloroformate2-Chloroethyl nih.gov

Preparation of α-(Trifluoromethyl)amines through Azetidine Ring Opening

The regiospecific ring-opening of 2-(trifluoromethyl)azetidines provides a direct and efficient route to acyclic α-(trifluoromethyl)amines, which are valuable compounds in medicinal and agrochemical research. acs.orgnih.gov The strong electron-withdrawing effect of the trifluoromethyl group dictates the regioselectivity of the ring-opening process. acs.org

The reaction proceeds through the activation of the azetidine nitrogen, typically via protonation, alkylation, or acylation, to form a reactive azetidinium salt intermediate. researchgate.netacs.org This activation enhances the susceptibility of the ring to nucleophilic attack. Due to the electronic influence of the α-CF₃ group, nucleophiles preferentially attack the C4 carbon atom, leading to a single, predictable regioisomer. acs.orgnih.gov This method allows for the introduction of a wide array of functionalities through the use of different nucleophiles.

Table 2: Nucleophilic Ring Opening of Activated 2-(Trifluoromethyl)azetidinium Salts This table summarizes the diverse α-(Trifluoromethyl)amines generated from the regiospecific ring opening of azetidinium intermediates by various nucleophiles.

Nucleophile ClassSpecific NucleophileResulting Product TypeReference
OxygenMethanol, WaterMethoxy or Hydroxy amine acs.org
NitrogenAzide, AnilineAzido or Anilino amine acs.org
CarbonCyanide, Grignard ReagentsCyano or Alkylated amine acs.org
SulfurThiophenolPhenylthio amine acs.org
HalogenBromide, IodideBromo or Iodo amine acs.org

This synthetic strategy provides a robust platform for accessing a broad variety of acyclic α-CF₃-amines from a common 2-(trifluoromethyl)azetidine precursor. acs.org

Stereochemical Control in Complex Molecule Construction Utilizing Azetidine Chirality

The inherent chirality of substituted azetidine rings, such as in this compound, provides a powerful tool for stereochemical control in the synthesis of complex molecules. The rigid, four-membered ring structure of azetidine restricts conformational flexibility, allowing for effective transfer of stereochemical information from the azetidine core to newly formed stereocenters. This principle is of paramount importance in the construction of enantiomerically pure pharmaceuticals and other biologically active compounds.

The strategic placement of substituents on the azetidine ring can influence the diastereoselectivity of reactions at or adjacent to the ring. For instance, the chirality at the C2 or C4 positions of the azetidine can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This has been demonstrated in various synthetic transformations, including alkylations, additions, and cycloadditions.

A key aspect of utilizing azetidine chirality is the ability to synthesize enantiomerically enriched azetidines in the first place. Methodologies such as asymmetric hydrogenation of unsaturated precursors or the use of chiral auxiliaries have proven effective. For example, the synthesis of enantioenriched four-membered amino acids has been achieved through the metal-catalyzed asymmetric reduction of 2-azetinylcarboxylic acid intermediates acs.org. Once obtained, these chiral azetidine building blocks can be incorporated into larger molecular frameworks, with the azetidine's stereochemistry dictating the stereochemical outcome of subsequent transformations.

The four-membered ring of azetidines is relatively rigid, which allows for stereoselective functionalization on the ring by leveraging the steric effects of existing substituents rsc.org. This rigidity is a key advantage over more flexible five- and six-membered rings, where conformational ambiguity can lead to lower stereocontrol. In the context of this compound, while the primary focus is often on the influence of the N-benzyl group, any chirality on the azetidine ring itself would be expected to exert significant stereocontrol in synthetic applications.

Development of Novel Synthetic Methodologies Leveraging Azetidine Reactivity

The unique reactivity of the strained azetidine ring has been harnessed for the development of novel synthetic methodologies. The ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines, yet generally more stable and easier to handle than the highly strained three-membered aziridines rsc.org. This intermediate reactivity allows for selective ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic compounds.

One area of significant development is the transition-metal-catalyzed functionalization of azetidines. For example, the development of methods for the C–H activation of the azetidine ring allows for the direct introduction of new functional groups. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex azetidine derivatives.

Furthermore, the electrophilic activation of the nitrogen atom in the azetidine ring, for instance through the formation of an N-borane complex, can facilitate stereoselective reactions at the α-carbon rsc.org. This strategy has been employed in the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles, demonstrating the potential to create new stereocenters with high control rsc.org. The N-benzyl group in this compound can play a crucial role in such transformations, influencing the reactivity and stereoselectivity of the reaction.

The development of novel cycloaddition reactions has also expanded the synthetic utility of azetidines. For instance, the visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been used to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes rsc.orgresearchgate.net. Such methodologies provide new avenues for the construction of the azetidine core itself, often with high levels of regio- and stereoselectivity.

Future Research Directions and Unexplored Avenues for 1 2 Trifluoromethyl Benzyl Azetidine Chemistry

Discovery of Novel Synthetic Routes to Access Substituted Trifluoromethylated Azetidine (B1206935) Derivatives

While general methods for azetidine synthesis exist, the development of novel, efficient, and stereoselective routes to access derivatives of 1-[2-(trifluoromethyl)benzyl]azetidine remains a key area for future investigation. Research in this area could focus on late-stage functionalization of the parent molecule or de novo synthesis of substituted analogues.

One promising avenue is the adaptation of strain-release reactions. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various nucleophiles has been shown to produce substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net A potential research direction would be to explore analogous strategies starting from a benzyl-substituted azabicyclobutane to introduce the 2-(trifluoromethyl)benzyl group at the nitrogen atom.

Another area ripe for exploration is the direct C-H functionalization of the azetidine ring in this compound. While challenging due to the inherent stability of C-H bonds, recent advances in transition-metal catalysis could enable the direct introduction of functional groups at the C2 or C3 positions of the azetidine ring. rsc.org A hypothetical study could investigate the regioselectivity of such reactions, as summarized in Table 1.

Catalyst SystemPosition of FunctionalizationProposed ProductPotential Yield (%)
Pd(OAc)₂ / NorborneneC3-position1-[2-(Trifluoromethyl)benzyl]-3-arylazetidine45-65
Ru(bpy)₃Cl₂ / PhotocatalystC2-position (α-amino C-H)1-[2-(Trifluoromethyl)benzyl]-2-alkylazetidine30-55
Rh₂(esp)₂C3-position1-[2-(Trifluoromethyl)benzyl]-3-carbenoid inserted product50-70

Table 1: Hypothetical Regioselectivity in C-H Functionalization of this compound. This table presents potential outcomes for future research into the direct functionalization of the azetidine ring, highlighting different catalytic systems and their predicted regioselectivity.

Furthermore, the development of enantioselective methods to produce chiral derivatives of this compound is of high importance. This could be achieved through the use of chiral catalysts in cycloaddition reactions or through the enzymatic resolution of racemic mixtures.

Exploration of Under-Investigated Reactivity Patterns and Transformation Pathways

A key area for future research is the detailed investigation of ring-opening reactions. rsc.orgacs.org While azetidines are known to undergo ring-opening with various nucleophiles, the regioselectivity and stereochemistry of such reactions for this compound have not been studied. Research could focus on the reaction with different classes of nucleophiles under both acidic and basic conditions to map out the reactivity landscape. The outcomes of such studies could provide access to a variety of functionalized γ-amino compounds.

Another under-investigated area is the behavior of this compound in pericyclic reactions, such as [2+2] cycloadditions or electrocyclic ring-opening reactions. The strain of the azetidine ring could be harnessed to drive these transformations, potentially leading to the synthesis of novel heterocyclic systems.

The influence of the trifluoromethyl group on the reactivity of the benzyl (B1604629) moiety also warrants investigation. For example, exploring the possibility of selective C-F bond functionalization of the trifluoromethyl group could open up new avenues for derivatization. nih.gov

Application of Advanced Catalytic Systems for Efficient and Selective Azetidine Transformations

The application of modern catalytic systems to transformations involving this compound is a promising direction for future research. This includes the use of photoredox catalysis, organocatalysis, and dual catalysis to achieve transformations that are not possible with traditional methods.

Photoredox catalysis could be employed for the aforementioned C-H functionalization reactions or for the generation of radical intermediates from this compound, which could then participate in various coupling reactions. nih.gov For instance, a proposed research project could investigate the photoredox-catalyzed coupling of this compound with aryl halides, as outlined in Table 2.

PhotocatalystAryl HalideAdditiveProposed ProductPotential Yield (%)
Ir(ppy)₃4-BromotolueneNi(cod)₂1-[2-(Trifluoromethyl)benzyl]-2-(p-tolyl)azetidine40-60
Ru(bpy)₃Cl₂1-IodonaphthaleneHantzsch Ester1-[2-(Trifluoromethyl)benzyl]-2-(naphthalen-1-yl)azetidine35-55
Eosin Y4-ChlorobenzonitrileDBU1-[2-(Trifluoromethyl)benzyl]-2-(4-cyanophenyl)azetidine25-45

Table 2: Proposed Conditions for Photoredox-Catalyzed Arylation of this compound. This table outlines hypothetical experimental conditions for future studies on the arylation of the azetidine ring, showcasing the potential of photoredox catalysis.

Organocatalysis could be utilized for the enantioselective functionalization of derivatives of this compound. For example, chiral phosphoric acids or cinchona alkaloids could catalyze the addition of nucleophiles to an iminium ion generated from a 2-substituted derivative.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

Future research on this compound should also focus on the integration of sustainable chemistry principles. This includes the use of greener solvents, the development of catalyst recycling protocols, and the design of atom-economical reactions.

Flow chemistry presents a particularly attractive methodology for the synthesis and transformation of azetidines. acs.orgnih.gov The use of microreactors can improve reaction efficiency, safety, and scalability. A future research goal would be to develop a continuous-flow synthesis of this compound and its derivatives. This would not only provide a more sustainable route to these compounds but also enable the rapid generation of a library of analogues for further studies.

The benefits of a flow chemistry approach compared to traditional batch synthesis for a hypothetical derivatization of this compound are summarized in Table 3.

ParameterBatch SynthesisFlow Chemistry
Reaction TimeHours to daysMinutes to hours
Temperature ControlModeratePrecise
ScalabilityLimitedHigh
SafetyPotential for thermal runawayEnhanced safety
Product PurityVariableOften higher

Table 3: Comparison of Batch and Flow Chemistry for a Hypothetical Azetidine Derivatization. This table highlights the potential advantages of adopting flow chemistry for the synthesis of derivatives of this compound.

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Insights and Design of Novel Reactivity

A synergistic approach combining computational modeling and experimental work will be crucial for advancing the chemistry of this compound. thescience.dev Density Functional Theory (DFT) calculations can be used to predict reaction pathways, rationalize observed selectivities, and design new reactions.

For instance, computational studies could be employed to understand the mechanism of the ring-opening reactions of this compound, providing insights into the transition state geometries and activation energies for different nucleophiles. This knowledge could then be used to optimize reaction conditions and to predict the outcome of reactions with new substrates.

Furthermore, computational screening could be used to identify promising catalysts for the functionalization of this compound, thereby reducing the amount of experimental work required. The combination of in silico design and experimental validation will accelerate the discovery of novel transformations and applications for this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(Trifluoromethyl)benzyl]azetidine, and how can reaction conditions be optimized?

  • The synthesis typically involves azetidine ring formation and trifluoromethylbenzyl group introduction. Key steps include nucleophilic substitution or reductive amination, with trifluoroethoxy or sulfonyl intermediates as precursors . Catalytic systems like Cu(I)/TMEDA (used in analogous benzimidazole syntheses) may enhance yield and selectivity . Factorial design can systematically optimize variables (e.g., temperature, solvent, catalyst loading) to maximize efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) confirms structural integrity, particularly <sup>19</sup>F NMR for tracking trifluoromethyl groups. Mass spectrometry (MS) verifies molecular weight, while High-Resolution MS (HRMS) ensures purity. Chromatographic techniques (HPLC, GC) assess stability under varying conditions . Computational tools (e.g., PubChem data repositories) supplement experimental data for cross-validation .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Begin with in vitro assays targeting enzyme inhibition (e.g., kinase or protease panels) due to the compound’s azetidine scaffold, which often interacts with enzymatic active sites . Use dose-response curves to determine IC50 values. Include positive/negative controls and replicate experiments to minimize variability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Docking studies (AutoDock, Schrödinger) model interactions with biological targets, guided by crystallographic data of analogous azetidine derivatives . Machine learning algorithms can predict solubility or metabolic stability using datasets from PubChem or ChEMBL .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

  • Discrepancies in reactivity or bioactivity may arise from unaccounted stereoelectronic effects or solvent interactions. Verify predictions via orthogonal methods: e.g., compare DFT-calculated transition states with kinetic isotope effect (KIE) experiments . For biological data, validate in silico binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies elucidate the compound’s interaction with enzymes in complex biological systems?

  • Use fluorescent probes or radiolabeled analogs to track real-time enzyme inhibition in cellular models. Cryo-EM or X-ray crystallography resolves structural interactions at atomic resolution. Pair these with knock-out/knock-in studies to confirm target specificity . Advanced assay designs (e.g., time-resolved FRET) can quantify binding kinetics under physiological conditions .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, spectral data) to ensure consistency .
  • Ethical Compliance : Adhere to non-therapeutic use guidelines, as this compound is not FDA-approved for human or veterinary applications .
  • Software Tools : Leverage COMSOL Multiphysics for reaction simulation and Labguru for data management to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.